molecular formula C8H17NO B13337501 (1-(Isopropoxymethyl)cyclopropyl)methanamine

(1-(Isopropoxymethyl)cyclopropyl)methanamine

Katalognummer: B13337501
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: VNHCOWMBPAVLGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(Isopropoxymethyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with an isopropoxymethyl group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Isopropoxymethyl)cyclopropyl)methanamine typically involves the reaction of cyclopropylmethanamine with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated control systems to optimize reaction conditions and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

(1-(Isopropoxymethyl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

(1-(Isopropoxymethyl)cyclopropyl)methanamine is utilized in several scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-(Isopropoxymethyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The compound’s unique structure allows it to bind selectively to certain targets, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropylmethanamine: Lacks the isopropoxymethyl group, resulting in different chemical properties.

    Isopropylamine: Contains an isopropyl group but lacks the cyclopropyl ring.

    Methoxycyclopropylamine: Similar structure but with a methoxy group instead of isopropoxymethyl.

Uniqueness

(1-(Isopropoxymethyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl ring and the isopropoxymethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Eigenschaften

Molekularformel

C8H17NO

Molekulargewicht

143.23 g/mol

IUPAC-Name

[1-(propan-2-yloxymethyl)cyclopropyl]methanamine

InChI

InChI=1S/C8H17NO/c1-7(2)10-6-8(5-9)3-4-8/h7H,3-6,9H2,1-2H3

InChI-Schlüssel

VNHCOWMBPAVLGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1(CC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.